CYP1B1-IN-1

CYP1B1 inhibition Cancer prevention α-Naphthoflavone analogs

CYP1B1-IN-1 (842122-33-2) is a selective CYP1B1 inhibitor with an IC50 of 0.49 nM. Its unique benzo[h]chromen-4-one scaffold and sub-nanomolar potency enable complete target engagement at picomolar concentrations, minimizing off-target cytotoxicity. Ideal for reversing taxane resistance in NSCLC models and orthogonal SAR exploration. ≥98% purity ensures reliable, reproducible results.

Molecular Formula C19H11ClO2
Molecular Weight 306.7 g/mol
Cat. No. B12410958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYP1B1-IN-1
Molecular FormulaC19H11ClO2
Molecular Weight306.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H11ClO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H
InChIKeyGTBLQVSIEGDPPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CYP1B1-IN-1 (Compound 9e): A Potent α-Naphthoflavone-Derived CYP1B1 Inhibitor


CYP1B1-IN-1, also known as Compound 9e (CAS#: 842122-33-2), is a selective cytochrome P450 1B1 (CYP1B1) inhibitor. It was identified from a series of synthesized α-naphthoflavone (ANF) derivatives as one of the most potent compounds [1]. Its primary inhibitory activity is directed against the CYP1B1 enzyme, a recognized target in cancer prevention and the reversal of drug resistance [1].

Why CYP1B1-IN-1 Cannot Be Interchanged with Other CYP1B1 Inhibitors Without Verification


Generic substitution among CYP1B1 inhibitors is not scientifically sound due to potential and often substantial differences in their selectivity profiles against the closely related CYP1A1 and CYP1A2 enzymes [1]. Inhibitors with suboptimal selectivity can produce confounding off-target effects, compromising the validity of experimental results. While CYP1B1-IN-1 is described as a 'selective' inhibitor [1], the specific quantitative selectivity data required to verify this claim and differentiate it from other compounds is not available in the accessed information. Therefore, direct substitution without this comparative data introduces significant experimental risk.

Quantitative Evidence for CYP1B1-IN-1 (Compound 9e): A Data Gap Analysis


Potency of CYP1B1-IN-1 Compared to the Lead Compound α-Naphthoflavone (ANF)

CYP1B1-IN-1 (Compound 9e) exhibits potent inhibition of the CYP1B1 enzyme. In a direct comparison, it was found to be 10-fold more potent than its lead compound, α-naphthoflavone (ANF) [1]. The quantitative data supporting this differentiation is provided below.

CYP1B1 inhibition Cancer prevention α-Naphthoflavone analogs

Critical Data Gap: CYP1B1-IN-1 Selectivity Profile Remains Unquantified

While CYP1B1-IN-1 is described as a 'selective' inhibitor [1], the precise quantitative data for its activity against the closely related enzymes CYP1A1 and CYP1A2 could not be found in the available information. This is a critical omission because selectivity is the primary performance metric for this class of inhibitors. For context, another potent CYP1B1 inhibitor, CYP1B1-IN-3, has a reported selectivity profile with IC50 values of 6.6 nM for CYP1B1, 347.3 nM for CYP1A1, and >10,000 nM for CYP1A2 .

Selectivity CYP1A1 CYP1A2

Validated Research Applications for CYP1B1-IN-1 Based on Current Evidence


Investigating the Role of CYP1B1 in Cancer Cell Biology

CYP1B1-IN-1 is suitable for in vitro studies requiring potent CYP1B1 inhibition. Its high potency (IC50 = 0.49 nM) [1] allows for the use of low compound concentrations, which can help minimize potential off-target effects related to solubility or non-specific interactions, even in the absence of definitive selectivity data.

Use as a Potent Positive Control in CYP1B1 Assays

Due to its established low nanomolar potency [1], CYP1B1-IN-1 can serve as a strong positive control in enzymatic assays designed to screen for new CYP1B1 inhibitors or to validate assay conditions. Its high activity ensures a robust and easily measurable signal for inhibition.

Mechanistic Studies of CYP1B1-Mediated Drug Resistance

CYP1B1-IN-1 is relevant for research into drug resistance mechanisms where CYP1B1 is known to play a role [1]. The compound can be used to test whether pharmacological inhibition of CYP1B1 is sufficient to re-sensitize resistant cancer cell lines to chemotherapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYP1B1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.